Ethyl piperidin-2-ylacetate Ethyl piperidin-2-ylacetate
Brand Name: Vulcanchem
CAS No.: 2739-99-3
VCID: VC7802851
InChI: InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3
SMILES: CCOC(=O)CC1CCCCN1
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

Ethyl piperidin-2-ylacetate

CAS No.: 2739-99-3

Cat. No.: VC7802851

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl piperidin-2-ylacetate - 2739-99-3

Specification

CAS No. 2739-99-3
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name ethyl 2-piperidin-2-ylacetate
Standard InChI InChI=1S/C9H17NO2/c1-2-12-9(11)7-8-5-3-4-6-10-8/h8,10H,2-7H2,1H3
Standard InChI Key SEJLPOWVAACXJQ-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CCCCN1
Canonical SMILES CCOC(=O)CC1CCCCN1

Introduction

Structural and Chemical Profile of Ethyl Piperidin-2-ylacetate

Molecular Identity and Nomenclature

Ethyl piperidin-2-ylacetate (IUPAC name: ethyl 2-(piperidin-2-yl)acetate) is a bicyclic organic compound consisting of a piperidine ring substituted at the 2-position with an acetic acid ethyl ester group. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol for the free base and 208.0 g/mol for its hydrochloride salt . The hydrochloride form (CAS 7511-13-9) is more commonly commercialized due to enhanced stability and solubility .

Physicochemical Properties

Key properties derived from experimental data include:

  • LogP (Partition Coefficient): 0.93 for the hydrochloride salt, indicating moderate lipophilicity . Consensus LogP values for analogous piperidine esters range from 0.73 to 1.21, suggesting variability based on substituents .

  • Polar Surface Area (PSA): 38 Ų, reflecting moderate hydrogen-bonding capacity .

  • Solubility: The free base exhibits high aqueous solubility (13.7 mg/mL), while the hydrochloride salt’s solubility is influenced by ionic interactions .

  • Rotatable Bonds: 4, conferring conformational flexibility .

Table 1: Comparative Properties of Ethyl Piperidin-2-ylacetate and Analogues

PropertyEthyl Piperidin-2-ylacetate (HCl Salt) Ethyl Piperidin-4-ylacetate
Molecular FormulaC₉H₁₈ClNO₂C₉H₁₇NO₂
Molecular Weight (Da)208.0171.24
LogP0.931.21 (consensus)
PSA (Ų)3838.33
Hydrogen Bond Donors11

Synthesis and Production Methodologies

Esterification and Alkylation Pathways

The hydrochloride salt is typically synthesized via esterification of 2-(piperidin-2-yl)acetic acid with ethanol under acidic conditions. A representative method involves:

  • Acid-Catalyzed Esterification: Reacting the carboxylic acid with excess ethanol in the presence of HCl, yielding the hydrochloride salt directly .

  • N-Alkylation: Substituting halogenated pyridines with piperidine intermediates, as seen in analogues like ethyl 1-(5-nitropyridin-2-yl)piperidin-4-yl acetate .

Optimized Reaction Conditions

  • Solvents: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates in alkylation steps .

  • Bases: Cesium carbonate or sodium bicarbonate facilitates deprotonation, improving nucleophilic substitution efficiency .

  • Temperature: Reactions often proceed at 20–55°C, balancing kinetics and side-product formation .

SupplierPurity (%)Pack SizePrice ($)Lead Time (Days)
Enamine US95100 mg402
BLD Pharmatech LTD CN951 g5467
Angene International975 g62410

Quality Assurance

Suppliers adhere to ≥95% purity standards, verified via HPLC and LC-MS . Higher-purity grades (97%) cater to pharmaceutical applications requiring stringent impurity controls .

Pharmaceutical and Industrial Applications

Drug Discovery Intermediates

Piperidine derivatives are pivotal in synthesizing bioactive molecules. Ethyl piperidin-2-ylacetate serves as a precursor for:

  • Antiviral Agents: Analogues have been explored for RNA virus inhibition .

  • Neurological Therapeutics: Structural similarity to GABA receptor modulators suggests potential in anxiety and epilepsy research .

Structure-Activity Relationships (SAR)

  • Lipophilicity: The LogP range (0.93–1.21) aligns with blood-brain barrier permeability, supporting CNS drug development .

  • Hydrogen-Bonding Capacity: A PSA of 38 Ų balances solubility and membrane permeability, optimizing oral bioavailability .

Analytical Characterization Techniques

Spectroscopic Methods

  • LC-MS: Used to confirm molecular ions ([M+H]⁺ = 284 for hydrochloride salt) .

  • ¹H NMR: Characteristic signals include δ 1.25 (triplet, CH₂CH₃), δ 3.45 (piperidine CH₂), and δ 4.12 (ester OCH₂) .

Future Directions and Research Opportunities

Targeted Drug Delivery Systems

Functionalization of the piperidine nitrogen could enhance tissue-specific targeting, leveraging the compound’s BBB permeability .

Green Synthesis Initiatives

Exploring solvent-free esterification or biocatalytic routes may reduce environmental impact, aligning with sustainable chemistry goals.

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